2,3,5-Trifluoro-4-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trifluoro-4-(trifluoromethyl)benzoic acid, more commonly referred to as TFBA, is an organic compound that has seen a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of approximately 170°C and a boiling point of approximately 260°C. This compound is soluble in water, alcohols, and most organic solvents. It has a variety of uses in the laboratory, ranging from synthesis of other compounds to use in biochemical and physiological experiments.
Mechanism of Action
TFBA is an organic compound that has a wide range of applications in the scientific research field. Its mechanism of action is based on its ability to interact with other molecules. It is able to form hydrogen bonds with other molecules, which allows it to act as a catalyst in the formation of other organic compounds. Additionally, it is able to interact with other molecules in a process called “hydrogen-bonding”, which allows it to act as a buffer in biochemical and physiological experiments.
Biochemical and Physiological Effects
TFBA has a wide range of applications in the scientific research field. Its biochemical and physiological effects are based on its ability to interact with other molecules. It has been shown to act as a buffer in biochemical and physiological experiments, as it is able to form hydrogen bonds with other molecules. Additionally, it has been shown to act as a stabilizing agent in the production of polymers, as it is able to interact with other molecules in a process called “hydrogen-bonding”.
Advantages and Limitations for Lab Experiments
TFBA has a wide range of advantages and limitations for lab experiments. One of the major advantages of using TFBA in lab experiments is its ability to act as a buffer in biochemical and physiological experiments. Additionally, it is able to form hydrogen bonds with other molecules, which allows it to act as a catalyst in the formation of other organic compounds. However, one of the major limitations of using TFBA in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for the use of TFBA in the scientific research field. One of the major potential future directions for TFBA is its use as a stabilizing agent in the production of polymers. Additionally, it has potential uses as a reagent in organic synthesis, as a catalyst in the formation of other organic compounds, and as a solvent for the synthesis of other organic compounds. Furthermore, it may have potential applications as a buffer in biochemical and physiological experiments, as well as a potential use in drug delivery systems.
Synthesis Methods
TFBA can be synthesized through a variety of methods, including the reaction of trifluoromethylbenzene with potassium fluoride in anhydrous HF or the reaction of trifluoromethylbenzene with trifluoromethanesulfonic anhydride in acetonitrile. Additionally, it can be synthesized from the reaction of trifluoromethylbenzene with potassium fluoride in anhydrous HF or the reaction of trifluoromethylbenzene with trifluoromethanesulfonic anhydride in acetonitrile.
Scientific Research Applications
TFBA has a wide range of applications in the scientific research field. It is commonly used as a reagent in organic synthesis, as a catalyst in the formation of other organic compounds, and as a solvent for the synthesis of other organic compounds. Additionally, it is used as a stabilizing agent in the production of polymers and as a buffer in biochemical and physiological experiments.
properties
IUPAC Name |
2,3,5-trifluoro-4-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6O2/c9-3-1-2(7(15)16)5(10)6(11)4(3)8(12,13)14/h1H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQMUFVHLSYENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C(F)(F)F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trifluoro-4-(trifluoromethyl)benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.